
2,2-Dibromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with two bromine atoms and an ethoxyphenyl group attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-ethoxybenzyl bromide with dibromocarbene, generated in situ from bromoform and a strong base such as potassium tert-butoxide. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired cyclopropane derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopropane derivative with hydrogen atoms replacing the bromine atoms.
Oxidation Reactions: The ethoxyphenyl group can undergo oxidation to form corresponding phenolic derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of azido or thio-substituted cyclopropane derivatives.
Reduction: Formation of 2,2-dihydro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid.
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Applications De Recherche Scientifique
2,2-Dibromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dibromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and the cyclopropane ring confer unique reactivity, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dibromo-1-phenylcyclopropane-1-carboxylic acid
- 2,2-Dibromo-1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid
- 2,2-Dibromo-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid
Uniqueness
2,2-Dibromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and potentially improve its interaction with biological targets compared to similar compounds with different substituents.
Propriétés
Numéro CAS |
63935-28-4 |
|---|---|
Formule moléculaire |
C12H12Br2O3 |
Poids moléculaire |
364.03 g/mol |
Nom IUPAC |
2,2-dibromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12Br2O3/c1-2-17-9-5-3-8(4-6-9)11(10(15)16)7-12(11,13)14/h3-6H,2,7H2,1H3,(H,15,16) |
Clé InChI |
ZQRKNYSQBDARMV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2(CC2(Br)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


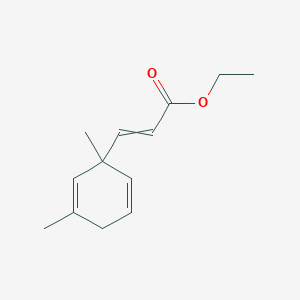
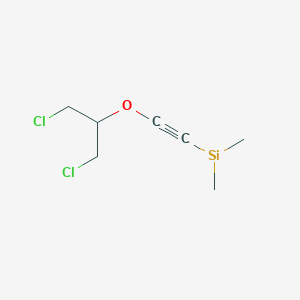
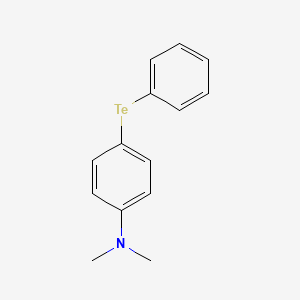
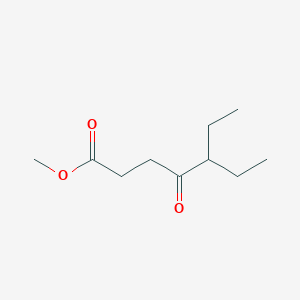
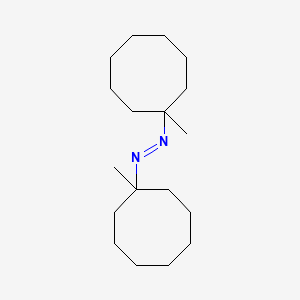
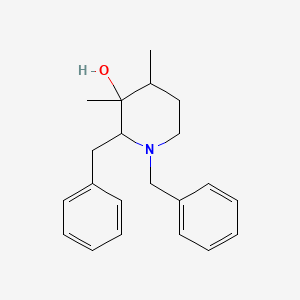
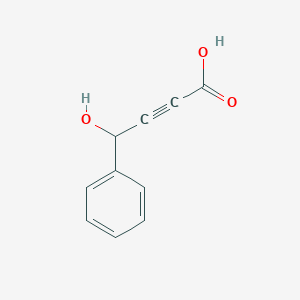
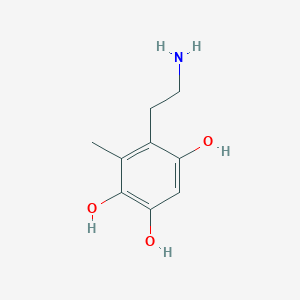
![6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid](/img/structure/B14496655.png)
![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}pyrimidin-2(1H)-one](/img/structure/B14496664.png)
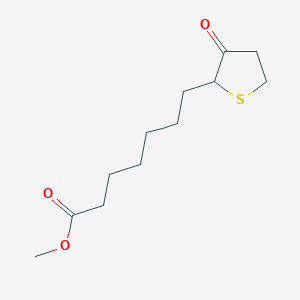
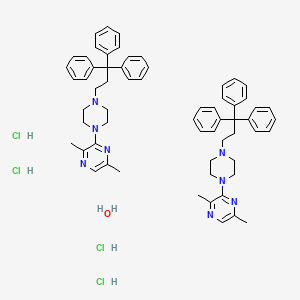
![6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14496696.png)

